1-(Pyridazin-3-yl)piperidin-4-one
Description
1-(Pyridazin-3-yl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted at the 1-position with a pyridazine ring. Piperidin-4-one derivatives are widely explored in medicinal chemistry due to their versatility as intermediates for synthesizing bioactive molecules, including CNS agents, antimicrobials, and enzyme inhibitors .
Properties
IUPAC Name |
1-pyridazin-3-ylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-8-3-6-12(7-4-8)9-2-1-5-10-11-9/h1-2,5H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGJWGJIDWGNKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Pyridazin-3-yl)piperidin-4-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced catalytic processes and continuous flow techniques to scale up the synthesis .
Chemical Reactions Analysis
1-(Pyridazin-3-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydropyridazinones.
Substitution: It can undergo nucleophilic substitution reactions, where various substituents can be introduced at different positions on the pyridazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alkoxides.
Scientific Research Applications
1-(Pyridazin-3-yl)piperidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyridazin-3-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The table below compares 1-(pyridazin-3-yl)piperidin-4-one with structurally related compounds, emphasizing substituent-driven differences in properties and applications:
¹ Estimated based on piperidin-4-one (C₅H₉NO) and pyridazine (C₄H₄N₂) with H adjustment.
Structural and Functional Insights
- Heterocyclic Ring Influence: The pyridazine ring in 1-(pyridazin-3-yl)piperidin-4-one provides two adjacent nitrogen atoms, enhancing hydrogen-bonding capabilities compared to thiazole (1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one) or imidazolidinone derivatives. This may improve binding to targets like kinases or neurotransmitter receptors .
Substituent Effects on Bioactivity :
- The carboxylic acid group in 1-[6-(3-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid enhances polarity, likely improving solubility but reducing membrane permeability compared to the ketone-containing parent compound .
- Fluorinated benzisoxazole substituents (e.g., CAS 108855-18-1) are associated with enhanced blood-brain barrier penetration, making such analogs suitable for CNS disorders .
Pharmacological Applications :
- Piperidin-4-one oxime esters (e.g., ) are studied for antimicrobial activity, while pyridazine-containing derivatives like 1-(pyridazin-3-yl)imidazolidin-2-one show herbicidal properties, indicating substituent-driven diversification of applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
